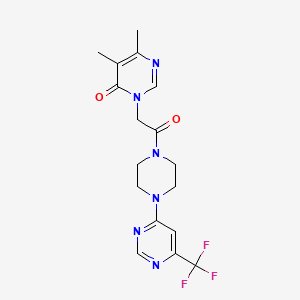

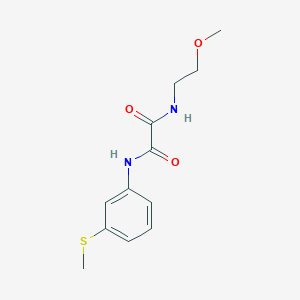

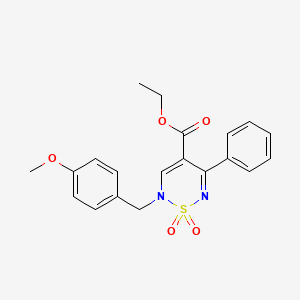

N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

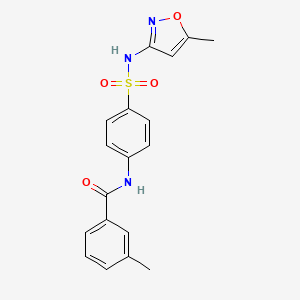

N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

- A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides offers a one-pot synthetic approach, applicable to the synthesis of anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, presenting a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Electrocatalytic Applications

- Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and related N-Oxyl species are reviewed for their electrochemical properties and use in electrosynthetic reactions. N-Oxyl compounds undergo facile redox reactions at electrode surfaces, mediating a wide range of electrosynthetic reactions and providing insights into the structural properties and mechanisms of chemical and electrochemical catalysis (Nutting, Rafiee, & Stahl, 2018).

Photophysical and Optoelectronic Properties

- The electronic properties of neutral and charged two-photon absorbing squaraines for fluorescence bioimaging application were analyzed. These compounds exhibit significant two-photon absorption cross sections, suggesting their potential as fluorescent probes for bioimaging (Chang et al., 2019).

Crystallization and Material Properties

- The effect of thermal history on the fast crystallization of Poly(l-Lactide) with soluble-type nucleators and shear flow was investigated, revealing that N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) significantly promotes the crystallization process of PLLA/OXA samples under shear flow (Shen et al., 2016).

Nonlinear Optical Properties

- New organotellurium compounds containing azomethine and azo groups under continuous wave (CW) laser illumination were synthesized, and their nonlinear optical (NLO) properties were studied. These compounds exhibit self-defocusing nonlinearity and good optical power limiting, suggesting their potential for NLO applications (Saadon, Ali, & Al-Fregi, 2014).

Mechanism of Action

Mode of Action

Similar compounds have been shown to inhibit dna synthesis and induce apoptosis .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to accurately summarize the biochemical pathways affected by N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide. Based on its structural similarity to other purine nucleoside analogs, it may impact pathways related to dna synthesis and cell death .

Result of Action

Similar compounds have been shown to have antitumor activity, potentially through the inhibition of dna synthesis and induction of apoptosis .

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-17-7-6-13-11(15)12(16)14-9-4-3-5-10(8-9)18-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGHRYGFVOUYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC(=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)